2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a benzoxazole core, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common route includes the condensation of furan-2-carbaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminobenzenesulfonamide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development .
Medicine
Medicinally, derivatives of this compound are being investigated for their antibacterial and antifungal properties. The presence of the benzoxazole and sulfonamide groups contributes to its bioactivity .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This interaction disrupts normal cellular processes, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar sulfonamide group.
Sulfamethoxazole: An antibiotic with a sulfonamide group.
Benzoxazole derivatives: Various compounds with a benzoxazole core.
Uniqueness
What sets 2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide apart is its combination of a furan ring, benzoxazole core, and sulfonamide group.
Properties
Molecular Formula |
C19H17N3O5S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C19H17N3O5S/c1-25-14-6-4-13(5-7-14)22-28(23,24)16-8-9-18-17(11-16)21-19(27-18)20-12-15-3-2-10-26-15/h2-11,22H,12H2,1H3,(H,20,21) |
InChI Key |
DUMCEPIMPOFPRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NCC4=CC=CO4 |
Origin of Product |
United States |
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